

Penigequinolone A: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium

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Compound of Interest		
Compound Name:	Penigequinolone A	
Cat. No.:	B1246237	Get Quote

Introduction

Penigequinolone A is a quinolone alkaloid, a class of nitrogen-containing heterocyclic compounds produced by various fungi.[1] Structurally, it is classified as a meroterpenoid, a natural product of mixed biosynthetic origin, featuring a quinolone core equipped with a C10 terpenoid chain.[1][2] First isolated from Penicillium sp., **Penigequinolone A** has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development.[1][3] This document provides a comprehensive overview of the discovery, isolation protocols, structural elucidation, and biological significance of **Penigequinolone A**.

Physicochemical Properties and Structure

Penigequinolone A is a complex molecule with a defined chemical structure. Its key properties are summarized below, derived from spectroscopic analysis and computational modeling.[3]



Property	Value	
Molecular Formula	C27H33NO6	
Molecular Weight	467.6 g/mol	
IUPAC Name	(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-[(2S)-2,5,5-trimethyloxan-2-yl]ethenyl]-1,3-dihydroquinolin-2-one	
CAS Number	180045-91-4	
Appearance	(Not explicitly detailed in search results, typically a powder)	
Solubility	(Not explicitly detailed, but likely soluble in organic solvents like methanol, ethyl acetate, and DMSO based on typical extraction methods)	

Table 1: Physicochemical properties of **Penigequinolone A**.[3]

Discovery and Producing Organisms

Penigequinolone A, along with its stereoisomer Penigequinolone B, was originally discovered as a pollen-growth inhibitor produced by Penicillium sp. No. 410.[1] Subsequent studies have reported its presence in other species of the same genus, including Penicillium scabrosum and Penicillium simplicissimum.[3] The genus Penicillium is well-known for its ability to produce a vast array of bioactive secondary metabolites, including the groundbreaking antibiotic penicillin. [4][5] These fungi are ubiquitous and can be isolated from diverse environments such as soil, food products, and as endophytes within plants.[6][7]

Biological Activity

Penigequinolone A exhibits a diverse portfolio of biological activities, highlighting its potential as a lead compound for therapeutic applications. It has demonstrated notable insecticidal and nematocidal properties.[1] Furthermore, it shows activity against the Herpes Simplex Virus type 1 (HSV-1) both in vitro and in topical applications.[1] Mechanistically, it has been found to inhibit



protein synthesis and displays antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA).[1]

Activity Type	Target/Assay	Result
Growth Inhibition	Tea Pollen Tube Growth	Active at 10 mg/l[1]
Insecticidal	(Specific assay not detailed)	Active[1]
Nematocidal	(Specific assay not detailed)	Active[1]
Antiviral	Herpes Simplex Virus-1 (HSV-1)	Active (in-vitro and topical)[1]
Antibacterial	Methicillin-resistant S. aureus (MRSA)	Antibacterial effect observed[1]
Mechanism of Action	Protein Synthesis	Inhibitory activity[1]

Table 2: Summary of Reported Biological Activities of Penigequinolone A.

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and structural characterization of **Penigequinolone A** from a Penicillium culture. These protocols are synthesized from standard practices for natural product isolation from fungi.[7][8]

Fungal Fermentation

- Strain:Penicillium sp. (e.g., strain F0198 or No. 410).
- Culture Medium: Potato Dextrose Agar (PDA) for initial cultivation, followed by large-scale fermentation in a liquid medium such as Potato Dextrose Broth (PDB) or Czapek Yeast Autolysate (CYA) broth.[7]
- Fermentation Conditions: The fungus is cultured in flasks on a rotary shaker (e.g., at 130-150 rpm) at a controlled temperature (e.g., 25-27°C) for a period of 7-21 days to allow for sufficient production of secondary metabolites.[9]



Extraction of Crude Metabolites

- Mycelia and Broth Separation: After incubation, the fungal culture is separated into mycelia and culture broth by filtration (e.g., through cheesecloth or vacuum filtration).
- Solvent Extraction:
 - The culture filtrate (broth) is extracted multiple times with an organic solvent of intermediate polarity, such as ethyl acetate (EtOAc). The organic layers are combined.
 - The mycelia are macerated and extracted with a more polar solvent like methanol (MeOH)
 or acetone. The resulting extract is filtered and concentrated under reduced pressure. The
 aqueous residue can then be partitioned with ethyl acetate.
- Concentration: The combined ethyl acetate extracts are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated in vacuo using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate **Penigequinolone A**.

- Step 1: Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC):
 - Stationary Phase: Silica gel 60.
 - Mobile Phase: A stepwise gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing polarity with ethyl acetate and then methanol (e.g., Hexane -> Hexane:EtOAc mixtures -> EtOAc -> EtOAc:MeOH mixtures).
 - Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography
 (TLC) to identify those containing the target compound.
- Step 2: Size-Exclusion Chromatography:
 - Stationary Phase: Sephadex LH-20.

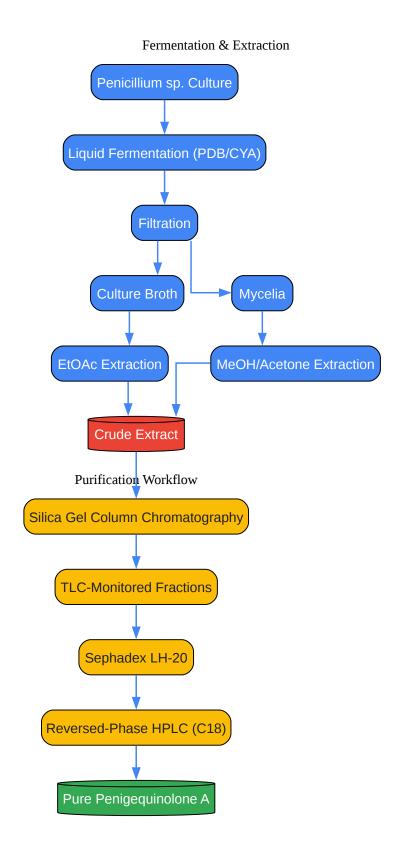






- Mobile Phase: Typically methanol or a mixture like dichloromethane/methanol.
- Purpose: To separate compounds based on their molecular size and remove pigments and polymeric materials.
- Step 3: High-Performance Liquid Chromatography (HPLC):
 - o Column: A reversed-phase column (e.g., C18).
 - Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA).
 - Detection: UV detector, monitoring at wavelengths relevant to the compound's chromophore (e.g., 254 nm, 280 nm).
 - Outcome: This final step yields purified Penigequinolone A.





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Figure 1: General workflow for the isolation and purification of **Penigequinolone A**.



Structure Elucidation

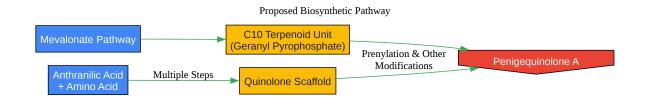
The chemical structure of the purified compound is determined using a combination of spectroscopic techniques.

- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula (e.g., C27H33NO6) by providing a highly accurate mass measurement.[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1D NMR: ¹H NMR provides information on the number and types of protons, while ¹³C
 NMR reveals the carbon skeleton.
 - 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, piecing together the molecular fragments. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) helps determine the relative stereochemistry of the molecule.[1][10]
- Optical Rotation: The specific rotation is measured to determine the chiral nature of the molecule.[8]

Biosynthesis of Penigequinolone A

Penigequinolones are meroterpenoids, indicating a biosynthetic pathway that combines elements from different primary metabolic routes. The proposed pathway begins with anthranilic acid and an amino acid, which serve as precursors for the quinolone core.[1] This core is subsequently modified by the attachment of a C10 terpenoid chain derived from the mevalonate pathway.[2][11]





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Figure 2: Simplified diagram of the proposed biosynthetic pathway for **Penigequinolone A**.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Penigequinolone A | C27H33NO6 | CID 10647950 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioactive and unusual steroids from Penicillium fungi PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Secondary Metabolism in the Penicillium Genus PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Molecular Characterization of Indigenous Penicillium chrysogenum/rubens Strain Portfolio for Penicillin V Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and identification of two new compounds from the Penicillium sp. SYPF7381 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eighty Years after Its Discovery, Fleming's Penicillium Strain Discloses the Secret of Its Sex - PMC [pmc.ncbi.nlm.nih.gov]



- 10. Structure elucidation and biological activities of perylenequinones from an Alternaria species PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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